molecular formula C22H15BrCl2N2O3 B408221 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B408221
M. Wt: 506.2g/mol
InChI Key: QAQGPXZDXLIVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that is widely used in medicinal chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves multiple steps, including the formation of the benzoxazole core and subsequent functionalization. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole core is particularly significant for its broad substrate scope and functionalization potential .

Properties

Molecular Formula

C22H15BrCl2N2O3

Molecular Weight

506.2g/mol

IUPAC Name

3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H15BrCl2N2O3/c1-2-29-19-7-3-12(9-16(19)23)21(28)26-14-5-8-20-18(11-14)27-22(30-20)15-6-4-13(24)10-17(15)25/h3-11H,2H2,1H3,(H,26,28)

InChI Key

QAQGPXZDXLIVDG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.